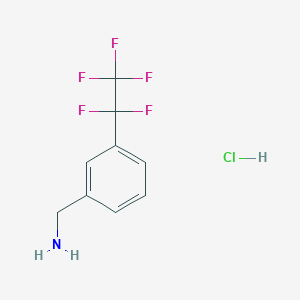

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride

Description

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride is a fluorinated aromatic amine salt characterized by a perfluoroethyl (-C₂F₅) substituent at the meta position of the phenyl ring. This compound is part of a broader class of benzenemethanamine hydrochlorides, which are widely used in pharmaceutical and materials science research due to their tunable electronic and steric properties. The perfluoroethyl group confers high electronegativity, lipophilicity, and chemical stability, making it valuable for applications requiring resistance to metabolic degradation or enhanced membrane permeability .

Properties

IUPAC Name |

[3-(1,1,2,2,2-pentafluoroethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F5N.ClH/c10-8(11,9(12,13)14)7-3-1-2-6(4-7)5-15;/h1-4H,5,15H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGVJMUNPQIUEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(C(F)(F)F)(F)F)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClF5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of (3-(Perfluoroethyl)phenyl)methanamine.

Reaction with Hydrochloric Acid: The free base (3-(Perfluoroethyl)phenyl)methanamine is then reacted with hydrochloric acid to form the hydrochloride salt.

The reaction conditions often involve:

Solvent: Common solvents include ethanol or methanol.

Temperature: The reaction is usually carried out at room temperature.

Purification: The product is purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-scale Reactors: Using large-scale reactors to handle the synthesis.

Continuous Flow Systems: Employing continuous flow systems to enhance efficiency and yield.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: The perfluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

The trifluoromethyl group, which is a characteristic feature of (3-(perfluoroethyl)phenyl)methanamine hydrochloride, is known to significantly influence the pharmacological properties of drugs. Compounds containing this moiety have been associated with improved metabolic stability and bioavailability.

- Anticancer Research : Fluorinated compounds are frequently explored as potential anticancer agents. The ability of this compound to modulate biological pathways could provide opportunities for developing selective BCL-2 inhibitors, which are relevant in treating various cancers .

Materials Science

Fluorinated compounds are integral in the development of advanced materials due to their unique physical and chemical properties.

- Coatings and Sealants : The hydrophobic nature of fluorinated compounds makes them ideal for use in coatings that require resistance to moisture and chemical attack. This application is particularly important in aerospace and automotive industries where durability and reliability are paramount .

- Polymer Development : The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. This is crucial for applications in high-performance environments, such as electronics and industrial machinery .

Environmental Applications

Research into the environmental impact of perfluorinated compounds has increased due to their persistence and potential toxicity.

- Pollution Studies : The compound can be used as a model substance in studies assessing the behavior of perfluorinated compounds in the environment. Understanding its degradation pathways and interactions with biological systems is essential for evaluating risks associated with fluorinated pollutants .

Analytical Chemistry

Fluorinated compounds are often utilized as standards or reagents in analytical chemistry due to their distinct spectral properties.

- Chromatography : this compound can serve as an internal standard in chromatographic analyses, aiding in the quantification of other substances within complex mixtures .

Case Studies

Several studies highlight the applications of fluorinated compounds similar to this compound:

- Study on Anticancer Activity : Research has shown that fluorinated phenylmethanamines exhibit enhanced cytotoxicity against cancer cell lines compared to their non-fluorinated counterparts. This suggests a promising avenue for drug development where fluorination plays a critical role in efficacy .

- Environmental Impact Assessment : A comprehensive study evaluated the persistence of various perfluorinated compounds, including derivatives similar to this compound, revealing significant bioaccumulation potential and long-term environmental effects .

Mechanism of Action

The mechanism of action of (3-(Perfluoroethyl)phenyl)methanamine hydrochloride involves:

Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors.

Pathways Involved: It may influence biochemical pathways by modulating the activity of specific proteins or enzymes.

Comparison with Similar Compounds

Structural Analogs with Fluorinated Substituents

Key Observations :

Analogs with Alkoxy/Aryloxy Substituents

Key Observations :

- Polarity vs. Bulkiness : Alkoxy/aryloxy groups increase polarity but reduce lipophilicity compared to perfluoroalkyl substituents. This makes them less suitable for CNS applications but useful in peripherally acting drugs .

- Synthetic Flexibility: Benzyloxy and phenoxy groups are easier to functionalize via deprotection, enabling diverse derivatization pathways .

Biological Activity

(3-(Perfluoroethyl)phenyl)methanamine hydrochloride is a compound of increasing interest due to its unique chemical structure and potential biological activities. The perfluoroethyl group imparts distinct properties that may influence its interactions with biological systems, making it a subject of research in medicinal chemistry and pharmacology.

The compound's structure can be described as follows:

- Molecular Formula : CHClFN

- Molecular Weight : 239.66 g/mol

The presence of the perfluoroethyl group enhances lipophilicity, which can affect bioavailability and interaction with cellular membranes.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Modulation : The compound may interact with various enzymes, potentially inhibiting or activating specific pathways. For instance, it could modulate the activity of proteases or other enzymes involved in metabolic pathways.

- Receptor Interaction : It may also bind to specific receptors, influencing signaling pathways that regulate cellular functions.

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that fluorinated compounds often possess enhanced antimicrobial properties. For example, related fluorinated derivatives have demonstrated significant antibacterial and antifungal activities, suggesting that this compound may also exhibit similar properties .

Anticancer Potential

Fluorinated compounds have been explored for their anticancer activities. Preliminary studies indicate that this compound could inhibit cancer cell proliferation, although specific data on this compound is limited. The structure-activity relationship in fluorinated compounds suggests that increased fluorination correlates with enhanced activity against various cancer cell lines .

Case Studies

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various fluorinated compounds, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated moderate efficacy, particularly against Gram-positive strains, highlighting its potential as an antimicrobial agent .

- Anticancer Activity : A molecular docking study suggested that the compound could effectively bind to targets involved in cancer progression. Although direct experimental data is scarce, the theoretical models predict promising interactions with key oncogenic pathways .

Research Findings

Recent findings have outlined several key aspects of the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (3-(Perfluoroethyl)phenyl)methanamine hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves reductive amination of a perfluoroethyl-substituted benzaldehyde precursor using sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) in methanol/THF, followed by hydrochloric acid treatment to form the hydrochloride salt . Optimize yields by controlling reaction temperature (0–25°C), pH (~6–7 for reductive amination), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of reducing agent). Purity can be enhanced via recrystallization in ethanol/water mixtures .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of techniques:

- HPLC : C18 column with acetonitrile/water (0.1% TFA) gradient; retention time consistency indicates purity .

- NMR : Compare , , and spectra to reference data. For example, NMR should show characteristic peaks for -CF2CF3 groups (δ -80 to -85 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular ion [M+H]+ and isotopic pattern matching theoretical values .

Q. What are the solubility properties of this compound in common laboratory solvents?

- Methodological Answer : The compound is highly polar due to the perfluoroethyl group and hydrochloride salt. Solubility tests indicate:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | >50 |

| Methanol | ~30 |

| DMSO | ~20 |

| Ethyl Acetate | <5 |

| Use sonication or mild heating (≤40°C) to improve dissolution in aqueous buffers . |

Advanced Research Questions

Q. How does the perfluoroethyl group influence the compound’s reactivity in bioorthogonal labeling applications?

- Methodological Answer : The electron-withdrawing perfluoroethyl group enhances stability against hydrolysis but may reduce nucleophilicity of the amine. For click chemistry, pre-activate the amine using succinimidyl esters or employ tetrazine ligation (e.g., with trans-cyclooctene derivatives) for efficient conjugation . Monitor reaction progress via fluorescence quenching or LC-MS .

Q. What experimental strategies can resolve contradictions in observed vs. predicted NMR chemical shifts?

- Methodological Answer : Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:

- Variable Temperature NMR : Identify dynamic processes (e.g., hindered rotation of the perfluoroethyl group) by acquiring spectra at 25°C and 60°C .

- DFT Calculations : Use software like Gaussian to model optimized geometries and predict shifts, comparing with experimental data .

- Deuterated Solvent Screening : Test D2O vs. DMSO-d6 to assess hydrogen bonding impacts .

Q. How does storage temperature affect the long-term stability of this compound?

- Methodological Answer : Stability studies show:

Data Contradiction Analysis

Q. How to address inconsistencies in reported reaction yields for perfluoroethyl-substituted amine derivatives?

- Methodological Answer : Variability may stem from trace moisture (degrades NaBH4) or competing side reactions (e.g., over-reduction). Mitigate by:

- Strict Anhydrous Conditions : Use molecular sieves in solvents and inert gas purging .

- In-Situ FTIR Monitoring : Track aldehyde peak (~1700 cm⁻¹) disappearance to optimize reaction time .

Application-Focused Questions

Q. What are the best practices for using this compound in pharmacokinetic (PK) studies?

- Methodological Answer :

- Radiolabeling : Incorporate via prosthetic groups (e.g., -SFB) for PET imaging .

- Plasma Stability Assay : Incubate compound in plasma at 37°C; analyze aliquots at 0, 1, 4, 24h via LC-MS/MS to determine half-life .

Safety and Compliance

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.